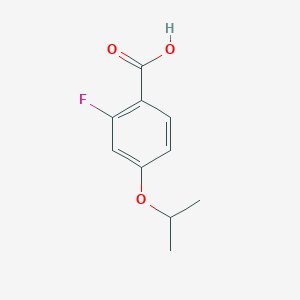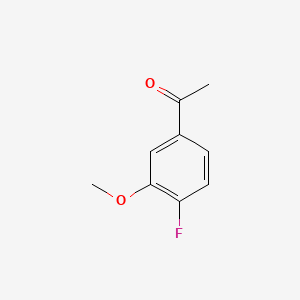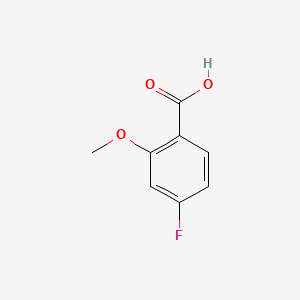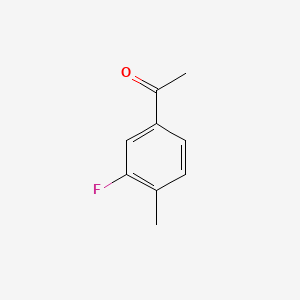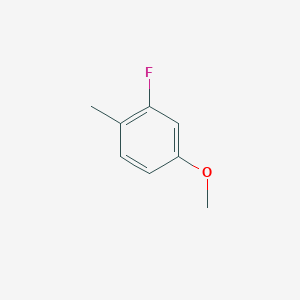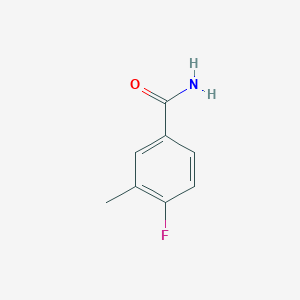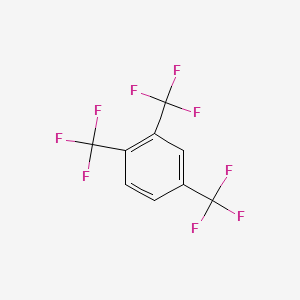
1,2,4-三(三氟甲基)苯
描述
1,2,4-Tris(trifluoromethyl)benzene, also known as trifluorotoluene, is a synthetic compound used in a variety of scientific applications. It belongs to the family of aromatic hydrocarbons, which are compounds containing a benzene ring with at least one hydrogen atom replaced by a halogen atom. Trifluorotoluene is a colorless liquid with a sweet, pungent odor and is highly volatile. It is used in the synthesis of a variety of organic compounds and is also used as a solvent in laboratory experiments.
科学研究应用
化学合成和取代反应
1,2,4-三(三氟甲基)苯在化学合成中起着重要作用,特别是在选择性锂化和随后的亲电取代中。Schlosser、Porwisiak和Mongin(1998)证明,当该化合物与2,2,6,6-四甲基哌啶锂处理时,会发生定量的氢/金属交换,从而形成纯的5-碘-1,2,4-三(三氟甲基)苯,并通过与叔丁基锂和一个亲电试剂的反应实现5-取代衍生物的制备(Schlosser, Porwisiak, & Mongin, 1998)。
结构表征和稳定性研究
Stalke和Whitmire(1990)探讨了2,4,6-三(三氟甲基)苯基锂的结构和光谱表征。他们的研究涉及低温单晶X射线分析和NMR方法,揭示了该分子存在于由锂-氟接触稳定的二聚体中,说明了其在理解氟在分子稳定中的作用中的结构独特性和重要性(Stalke & Whitmire, 1990)。
安全和危害
作用机制
Target of Action
1,2,4-Tris(trifluoromethyl)benzene is a chemical compound that is primarily used in the field of organic synthesisIt is known to be used as a reagent in various chemical reactions, suggesting that its targets may vary depending on the specific reaction it is used in .
Mode of Action
It is known to be used in the synthesis of other compounds, suggesting that it may interact with its targets through chemical reactions to form new compounds .
Biochemical Pathways
Given its use in organic synthesis, it is likely involved in various chemical reactions that lead to the formation of new compounds .
Result of Action
As a chemical reagent, it is known to participate in chemical reactions that lead to the formation of new compounds .
Action Environment
The action of 1,2,4-Tris(trifluoromethyl)benzene can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. These factors can affect the rate and outcome of the chemical reactions it participates in .
生化分析
Biochemical Properties
1,2,4-Tris(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, making it a valuable tool in studying enzyme inhibition and protein-ligand interactions. For instance, 1,2,4-Tris(trifluoromethyl)benzene can interact with cytochrome P450 enzymes, influencing their activity and potentially leading to the inhibition of metabolic processes . Additionally, its interactions with other biomolecules, such as receptors and transporters, can provide insights into the compound’s biochemical behavior.
Cellular Effects
The effects of 1,2,4-Tris(trifluoromethyl)benzene on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, 1,2,4-Tris(trifluoromethyl)benzene has been shown to modulate the activity of signaling proteins, leading to alterations in downstream signaling cascades . These changes can affect cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on gene expression can result in the upregulation or downregulation of specific genes, thereby influencing cellular responses.
Molecular Mechanism
At the molecular level, 1,2,4-Tris(trifluoromethyl)benzene exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules. The trifluoromethyl groups can form strong interactions with hydrophobic pockets in proteins, leading to enzyme inhibition or activation . Additionally, 1,2,4-Tris(trifluoromethyl)benzene can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of target genes, thereby modulating cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of 1,2,4-Tris(trifluoromethyl)benzene in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under various conditions, allowing for prolonged experimental use . Its degradation products can also have biological effects, necessitating careful monitoring of its stability during experiments. Long-term exposure to 1,2,4-Tris(trifluoromethyl)benzene has been observed to cause cumulative effects on cellular function, highlighting the importance of temporal considerations in experimental design.
Dosage Effects in Animal Models
The effects of 1,2,4-Tris(trifluoromethyl)benzene vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects . At higher doses, 1,2,4-Tris(trifluoromethyl)benzene can induce toxic effects, including organ damage and metabolic disturbances. These threshold effects underscore the importance of dosage optimization in experimental studies to balance efficacy and safety.
Metabolic Pathways
1,2,4-Tris(trifluoromethyl)benzene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidative metabolism mediated by cytochrome P450 enzymes, leading to the formation of reactive intermediates These intermediates can further interact with cellular components, affecting metabolic flux and altering metabolite levels
Transport and Distribution
The transport and distribution of 1,2,4-Tris(trifluoromethyl)benzene within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in lipid-rich compartments . Additionally, specific transporters may facilitate its uptake and distribution within cells, affecting its localization and concentration in different tissues. These transport mechanisms play a critical role in determining the compound’s bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 1,2,4-Tris(trifluoromethyl)benzene is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects These localization patterns can influence the compound’s activity and function, as well as its interactions with other biomolecules
属性
IUPAC Name |
1,2,4-tris(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F9/c10-7(11,12)4-1-2-5(8(13,14)15)6(3-4)9(16,17)18/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPROWPVBAXNOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192538 | |
| Record name | Benzene, 1,2,4-tris(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
393-05-5 | |
| Record name | 1,2,4-Tris(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=393-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,2,4-tris(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000393055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2,4-tris(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1,2,4-Tris(trifluoromethyl)benzene unique in terms of its reactivity?
A1: 1,2,4-Tris(trifluoromethyl)benzene exhibits interesting reactivity due to the presence of three trifluoromethyl groups (-CF3) attached to the benzene ring. These electron-withdrawing groups significantly influence the electron density of the aromatic system, making it susceptible to selective lithiation reactions. The research paper "1,2,4‐Tris(trifluoromethyl)benzene: Selective Lithiation and Subsequent Electrophilic Substitution" [, ] demonstrates that this compound undergoes selective lithiation at the 5-position (the position between the two adjacent -CF3 groups) upon treatment with n-butyllithium. This selective lithiation allows for the introduction of various electrophiles at the 5-position, providing a valuable tool for the synthesis of novel compounds with tailored properties.
Q2: Are there any applications of this selective lithiation chemistry described in the research?
A2: While the research primarily focuses on establishing the regioselectivity of the lithiation and subsequent electrophilic substitution reactions of 1,2,4-Tris(trifluoromethyl)benzene [, ], the ability to selectively functionalize this molecule at the 5-position opens up possibilities for its use as a building block in organic synthesis. For instance, it could be utilized in the preparation of:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









